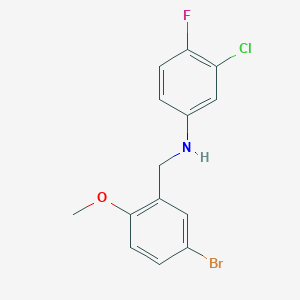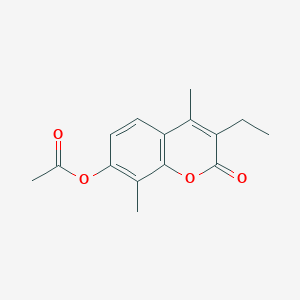
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF). This binding prevents the exchange of GDP for GTP, which is necessary for the activation of ARF. This inhibition leads to the disruption of the Golgi apparatus and the inhibition of protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been shown to have effects on other cellular processes, such as endocytosis and cytokinesis, which may be related to its inhibition of ARF.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the disruption of the Golgi apparatus, the inhibition of protein transport, and the induction of apoptosis. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been shown to have effects on other cellular processes, such as endocytosis and cytokinesis. In addition, N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to have antiviral and anticancer properties, although the mechanisms behind these effects are still being studied.
実験室実験の利点と制限
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments, including its well-established synthesis method and its ability to selectively inhibit ARF activity. However, N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, including the development of new analogs with improved properties, the identification of new targets for N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, and the investigation of its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms behind N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide's effects on cellular processes, as well as its potential side effects and toxicity.
合成法
The synthesis of N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 2-furylacrylic acid in the presence of triethylamine and dichloromethane. The resulting compound is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been used in a variety of scientific research applications, including studies on intracellular trafficking, Golgi apparatus function, and protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of ADP-ribosylation factor (ARF), which is involved in the regulation of vesicular trafficking. This inhibition leads to the disruption of the Golgi apparatus and the inhibition of protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been used as a tool for studying the role of ARF in other cellular processes, such as endocytosis and cytokinesis.
特性
IUPAC Name |
(E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFXHPVCEIZCQB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5699341.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5699349.png)
![N-[(4-{[(cyclohexylamino)carbonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B5699350.png)

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5699371.png)
